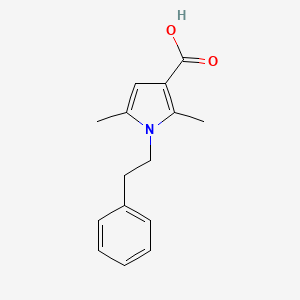
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine under acidic conditions . Another method includes the Clauson-Kaas reaction, which uses a 2,5-dimethylfuran and an amine in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal–Knorr reactions using environmentally friendly catalysts such as onion extract, which promotes the reaction under mild conditions and yields high purity products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
科学研究应用
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable pyrrole ring structure.
作用机制
The mechanism of action of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
2,5-Dimethyl-1-(2-phenylethyl)pyrrole: A structurally similar compound with slight variations in functional groups.
2,5-Dimethylfuran: Another heterocyclic compound with a furan ring instead of a pyrrole ring.
Uniqueness: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various applications .
属性
CAS 编号 |
3807-62-3 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18) |
InChI 键 |
AZGUGZFXPVMKGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


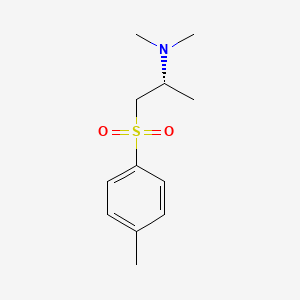



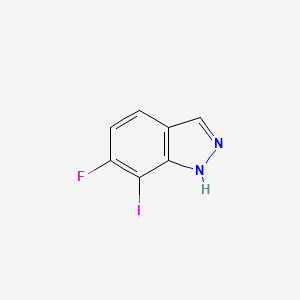
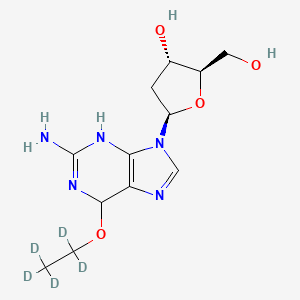
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
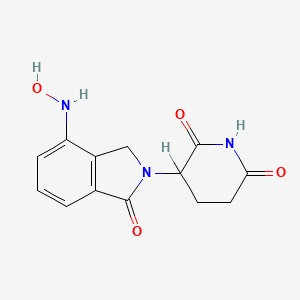
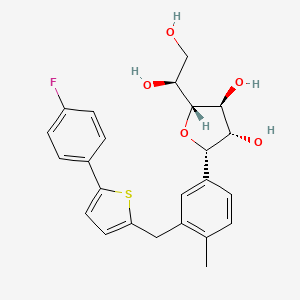

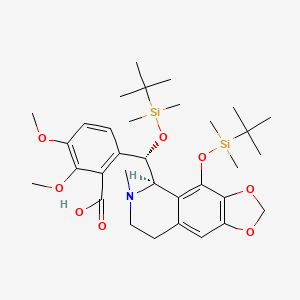
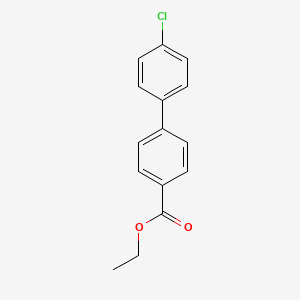

![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
